wwl229

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

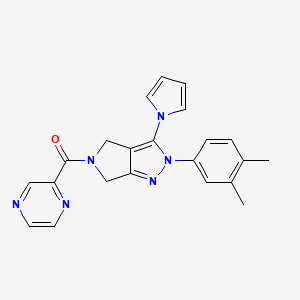

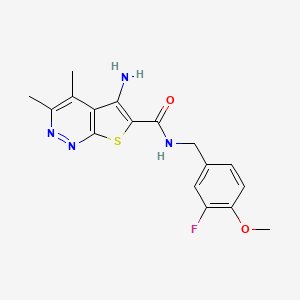

WWL229は、脂質代謝に関与するカルボキシルエステラーゼ3(Ces3)の選択的阻害剤です。 この化合物は、培養脂肪細胞における脂質貯蔵の促進と基礎的な脂質分解の防止において潜在的な可能性を示しています 。主に代謝性疾患や酵素阻害の研究において科学研究で使用されています。

科学的研究の応用

WWL229は、科学研究において幅広い用途があります。

化学: 酵素阻害と脂質代謝を研究するためのツールとして使用されます。

生物学: 脂肪細胞の分化と脂質貯蔵におけるカルボキシルエステラーゼ3の役割を理解するのに役立ちます。

医学: 脂質代謝を調節することで、肥満や糖尿病などの代謝性疾患の治療における潜在的な治療的用途があります。

作用機序

WWL229は、カルボキシルエステラーゼ3(Ces3)を選択的に阻害することで効果を発揮します。それは、酵素の活性部位に結合し、トリグリセリドの遊離脂肪酸への加水分解を防ぎます。この阻害は、脂肪細胞における脂質貯蔵を促進し、基礎的な脂質分解を防ぎます。 分子標的は、脂質代謝と解毒経路に関与するCes3とそのヒトオルソログCES1です .

類似の化合物との比較

類似の化合物

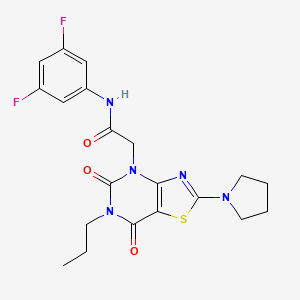

WWL113: this compoundと構造と機能が類似した、カルボキシルエステラーゼ3の別の選択的阻害剤。

JZL195: This compoundと比較して選択性が低いですが、カルボキシルエステラーゼ3を含む複数のセリンヒドロラーゼを阻害します

独自性

This compoundは、カルボキシルエステラーゼ3に対する高い選択性によって独自であり、脂質代謝と酵素阻害を研究するための貴重なツールとなっています。 脂質貯蔵を促進し、基礎的な脂質分解を防ぐ能力は、他の阻害剤とは異なります .

生化学分析

Biochemical Properties

4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is a highly selective inhibitor of mouse Carboxylesterase 3 (Ces3) and human Carboxylesterase 1 (CES1), which are serine hydrolases involved in lipolysis and liver detoxification. The inhibition of these enzymes by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate leads to a reduction in the breakdown of lipids, promoting lipid storage and differentiation in adipocytes .

Cellular Effects

The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound inhibits basal lipolysis in adipocytes, leading to increased lipid storage and differentiation. Additionally, it has been observed to influence cell signaling pathways related to lipid metabolism. The inhibition of Carboxylesterase 1 by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate results in decreased fatty acid release, which can impact cellular metabolism and energy balance .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate involves its binding to the active site of Carboxylesterase 3 and Carboxylesterase 1 enzymes. This binding inhibits the enzymatic activity, preventing the hydrolysis of ester bonds in lipid molecules. The inhibition of these enzymes leads to a decrease in lipolysis and an increase in lipid storage within adipocytes. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate does not significantly inhibit other serine hydrolases, indicating its high selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that prolonged exposure to 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate can lead to adaptive changes in cellular metabolism, including alterations in gene expression related to lipid metabolism .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage and reduced lipolysis. At higher doses, toxic effects have been observed, including liver damage and metabolic disturbances. These findings highlight the importance of dosage optimization in therapeutic applications of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate .

Metabolic Pathways

4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is involved in metabolic pathways related to lipid metabolism. It interacts with Carboxylesterase 3 and Carboxylesterase 1, inhibiting their activity and altering the metabolic flux of lipid molecules. This inhibition leads to increased lipid storage and reduced fatty acid release, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is efficiently taken up by adipocytes, where it exerts its inhibitory effects on Carboxylesterase 3 and Carboxylesterase 1. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate has been observed to accumulate in lipid droplets within adipocytes, further promoting lipid storage .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is primarily within the cytoplasm of adipocytes. The compound is directed to lipid droplets, where it inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage. This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate to lipid-rich compartments within the cell .

準備方法

合成経路と反応条件

WWL229は、2-(3-メトキシプロピル)-1-ピペリジンカルボン酸と4-ニトロフェニルエステルとの反応を含む多段階プロセスによって合成することができます。 反応条件は一般的に、ジメチルスルホキシド(DMSO)などの溶媒と、エステル化プロセスを促進する触媒の使用を含みます .

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は一般的に、高純度レベルを実現するためのエステル化および精製工程を含む標準的な有機合成プロトコルに従います .

化学反応の分析

反応の種類

WWL229は主にエステル化反応を起こします。 それは、酵素の活性部位に結合し、トリグリセリドの加水分解を防ぐことで、カルボキシルエステラーゼ3を阻害することが知られています .

一般的な試薬と条件

試薬: 2-(3-メトキシプロピル)-1-ピペリジンカルボン酸、4-ニトロフェニルエステル、ジメチルスルホキシド(DMSO)

主要な生成物

類似化合物との比較

Similar Compounds

WWL113: Another selective inhibitor of carboxylesterase 3, similar in structure and function to WWL229.

JZL195: Inhibits multiple serine hydrolases, including carboxylesterase 3, but with less selectivity compared to this compound

Uniqueness

This compound is unique due to its high selectivity for carboxylesterase 3, making it a valuable tool for studying lipid metabolism and enzyme inhibition. Its ability to promote lipid storage and prevent basal lipolysis sets it apart from other inhibitors .

特性

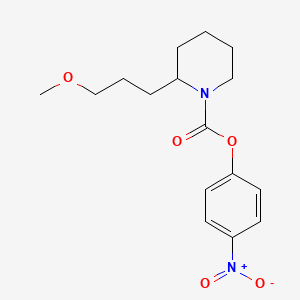

IUPAC Name |

(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRVSAGMWRVCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WWL229 and how does it impact downstream cellular processes?

A1: this compound is a specific inhibitor of Carboxylesterase 3 (CES3), a serine hydrolase found in liver and adipose tissue. [] this compound binds to and inhibits the enzymatic activity of CES3, preventing it from carrying out its hydrolase function. [] This inhibition has been shown to significantly impact lipid metabolism and thermogenesis, particularly in adipose tissue.

- Attenuated lipolysis: Reduced breakdown of triglycerides into free fatty acids in response to β-adrenergic signaling, which is crucial for energy mobilization during cold exposure. []

- Impaired mitochondrial function: Reduced mitochondrial respiration in adipocytes, suggesting a role for CES3 in regulating energy production. []

- Downregulation of thermogenic genes: Reduced expression of key genes involved in thermogenesis, including Ucp1 and Pgc1α, likely via peroxisome proliferator-activated receptor gamma (PPARγ). []

Q2: How does this compound affect the inflammatory response, specifically in the context of prostaglandin metabolism?

A2: this compound has been shown to exhibit complex and sometimes contrasting effects on inflammation, particularly in the context of prostaglandin glyceryl ester (PG-G) metabolism.

- Augmented lung inflammation: In female mice, this compound treatment prior to lipopolysaccharide (LPS) challenge resulted in increased neutrophil infiltration and elevated Il1b mRNA levels in the lungs, indicating exacerbated inflammation. [] This effect appears to be linked to the inhibition of CES1d, the murine ortholog of human CES1, which is highly expressed in lung tissue and macrophages. []

- Enhanced anti-inflammatory effects of PGD2-G: In human monocytic THP-1 cells, this compound potentiated the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G). [] By inhibiting CES1-mediated hydrolysis of PGD2-G, this compound stabilized this anti-inflammatory mediator, allowing it to exert its effects more potently. []

- Attenuated pro-inflammatory effects of PGE2-G: Conversely, this compound treatment attenuated the pro-inflammatory effects of Prostaglandin E2-glyceryl ester (PGE2-G), likely by preventing its hydrolysis into the pro-inflammatory mediator Prostaglandin E2 (PGE2). []

Q3: How does the genetic knockout of Ces1d compare to pharmacological inhibition by this compound in terms of its impact on inflammation?

A3: Both pharmacological inhibition of CES1d by this compound and genetic knockout of Ces1d in mice have been shown to influence the inflammatory response, particularly in the lungs.

- Similar augmentation of lung inflammation: Similar to this compound treatment, Ces1d knockout mice displayed enhanced lung inflammation in response to LPS challenge, characterized by increased Il6 mRNA and prostaglandin E2 production compared to wild-type mice. []

- Sex-specific effects of this compound: Interestingly, the pro-inflammatory effect of this compound in the lungs was predominantly observed in female mice, possibly due to differences in CES1d inhibition kinetics between sexes. [] This highlights the potential for sex-specific responses to CES1d modulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)